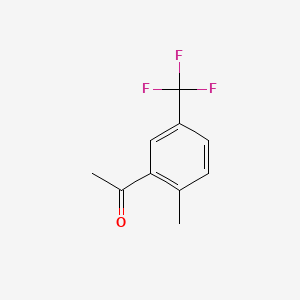

2'-Methyl-5'-(trifluoromethyl)acetophenone

Description

BenchChem offers high-quality 2'-Methyl-5'-(trifluoromethyl)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Methyl-5'-(trifluoromethyl)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-methyl-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-6-3-4-8(10(11,12)13)5-9(6)7(2)14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDDSCHHMXTRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674004 | |

| Record name | 1-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725743-50-0 | |

| Record name | 1-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mass Spectrometry of 2'-Methyl-5'-(trifluoromethyl)acetophenone

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2'-Methyl-5'-(trifluoromethyl)acetophenone, a substituted aromatic ketone of interest in chemical synthesis and drug discovery. Designed for researchers, scientists, and drug development professionals, this document elucidates the predicted fragmentation patterns, details robust analytical protocols, and offers insights into the causal mechanisms behind the observed mass spectral behavior.

Introduction: The Analytical Imperative

2'-Methyl-5'-(trifluoromethyl)acetophenone (C₁₀H₉F₃O) is a bespoke chemical entity whose efficacy and safety in any application are fundamentally tied to its structural integrity. Mass spectrometry (MS) stands as a cornerstone analytical technique for confirming its molecular weight and elucidating its structure through controlled fragmentation. Understanding the mass spectral behavior of this molecule is not merely an academic exercise; it is a prerequisite for quality control, metabolite identification, and reaction monitoring in research and development settings. This guide synthesizes first-principle fragmentation rules with empirical data from analogous structures to provide a predictive framework for its analysis.

The molecular structure, featuring an aromatic ring, a ketone functional group, a methyl substituent, and a trifluoromethyl group, presents a unique combination of fragmentation drivers. The interplay between these groups under ionization dictates the resulting mass spectrum.

Molecular Weight: 202.17 g/mol

Predicted Electron Ionization (EI) Fragmentation Pathways

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation.[1] This provides a detailed structural fingerprint of the molecule. The fragmentation of 2'-Methyl-5'-(trifluoromethyl)acetophenone is predicted to be dominated by cleavages alpha to the carbonyl group, a characteristic feature of ketones.[2][3]

The primary fragmentation pathways are initiated by the formation of the molecular ion (M•⁺) at m/z 202.

Caption: Predicted EI fragmentation pathway of 2'-Methyl-5'-(trifluoromethyl)acetophenone.

Key Fragmentation Events:

-

Alpha-Cleavage (α-cleavage): The most facile fragmentation for aromatic ketones is the cleavage of the bond between the carbonyl carbon and the adjacent alkyl group.[4] For 2'-Methyl-5'-(trifluoromethyl)acetophenone, this involves the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion (m/z 202) to form a highly stable acylium ion at m/z 187 . This fragment is predicted to be the base peak in the spectrum due to its resonance stabilization. This is analogous to the fragmentation of acetophenone, which loses a methyl group to form the benzoyl cation at m/z 105.[5][6]

-

Loss of Carbon Monoxide (CO): Acylium ions are known to readily lose a neutral molecule of carbon monoxide (CO, 28 Da).[5] The fragment at m/z 187 is therefore expected to lose CO to produce a substituted phenyl cation at m/z 159 .

-

Loss of the Trifluoromethyl Radical: The C-C bond between the aromatic ring and the trifluoromethyl group can also cleave, leading to the loss of a trifluoromethyl radical (•CF₃, 69 Da). This would result in a fragment ion at m/z 133 .

-

Subsequent Fragmentations: The fragment at m/z 133 can also undergo the loss of carbon monoxide, yielding a fragment at m/z 105 . Further fragmentation of this ion through the loss of the methyl group would produce an ion at m/z 90 .

Predicted Electrospray Ionization (ESI) Behavior

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of a compound.[1][7] For 2'-Methyl-5'-(trifluoromethyl)acetophenone, which is a moderately polar small molecule, ESI in positive ion mode is expected to be efficient.[8]

The primary ion observed will be the protonated molecule, [M+H]⁺ , at m/z 203.1 .

Under conditions of in-source collision-induced dissociation (CID) or in a tandem mass spectrometry (MS/MS) experiment, fragmentation of the [M+H]⁺ precursor ion can be induced. The fragmentation of such even-electron ions often follows different pathways than the radical cations produced in EI.[9] Common losses would include neutral molecules. For example, the loss of water (if a proton adds to the carbonyl oxygen) is a possibility, though less common for ketones compared to alcohols. More likely would be cleavages similar to those in EI-MS if sufficient collision energy is applied.

Experimental Protocols

To achieve reliable and reproducible mass spectrometric data, the following protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

GC-MS is the preferred method for analyzing volatile and thermally stable compounds like 2'-Methyl-5'-(trifluoromethyl)acetophenone using electron ionization.

Caption: Experimental workflow for GC-EI-MS analysis.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of 2'-Methyl-5'-(trifluoromethyl)acetophenone in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

GC Instrument Setup:

-

Injector: Set the injector temperature to 250°C. Use a split injection mode with a split ratio of 50:1 to avoid column overloading.

-

Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.

-

Oven Temperature Program: Start at an initial temperature of 50°C for 1 minute. Ramp the temperature at a rate of 15°C/min to a final temperature of 300°C and hold for 5 minutes. This program ensures good separation from any impurities and solvent.

-

-

MS Detector Setup (EI Mode):

-

Transfer Line Temperature: Set to 280°C to prevent condensation of the analyte.

-

Ion Source Temperature: Set to 230°C.

-

Ionization Energy: Use the standard 70 eV.[1]

-

Mass Range: Scan from m/z 40 to 450 to ensure capture of all relevant fragments and the molecular ion.

-

-

Data Acquisition: Inject 1 µL of the sample solution and acquire the data.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis

LC-MS is suitable for confirming the molecular weight via soft ionization.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a mixture of acetonitrile and water (50:50 v/v) with 0.1% formic acid to promote protonation.

-

LC Instrument Setup (for separation, if needed):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) can be used.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A generic gradient from 5% to 95% B over 5 minutes is typically sufficient.

-

Flow Rate: 0.4 mL/min.

-

-

MS Detector Setup (ESI Positive Ion Mode):

-

Ion Source: Electrospray ionization (ESI).

-

Polarity: Positive.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Drying Gas (Nitrogen) Temperature: 300 - 350°C.

-

Drying Gas Flow: 8 - 12 L/min.

-

Nebulizer Pressure: 30 - 45 psi.

-

Mass Range: Scan from m/z 100 to 300.

-

-

Data Acquisition: Inject 2-5 µL of the sample solution. The primary peak of interest will be the [M+H]⁺ ion at m/z 203.1.

Data Interpretation and Summary

The combination of EI and ESI data provides a self-validating system for the structural confirmation of 2'-Methyl-5'-(trifluoromethyl)acetophenone. ESI confirms the molecular weight, while the EI fragmentation pattern provides a detailed structural fingerprint.

Table 1: Summary of Predicted Mass Fragments

| Ionization Mode | Predicted m/z | Proposed Ion Structure/Formula | Fragmentation Pathway | Expected Relative Abundance |

| EI | 202 | [C₁₀H₉F₃O]•⁺ | Molecular Ion (M•⁺) | Moderate |

| EI | 187 | [C₉H₆F₃O]⁺ | [M - CH₃]⁺ | High (Base Peak) |

| EI | 159 | [C₈H₆F₃]⁺ | [M - CH₃ - CO]⁺ | Moderate |

| EI | 133 | [C₉H₉O]⁺ | [M - CF₃]⁺ | Low to Moderate |

| EI | 105 | [C₈H₉]⁺ | [M - CF₃ - CO]⁺ | Low |

| ESI | 203 | [C₁₀H₁₀F₃O]⁺ | Protonated Molecule [M+H]⁺ | High |

Conclusion

The mass spectrometric analysis of 2'-Methyl-5'-(trifluoromethyl)acetophenone is straightforward when guided by an understanding of fundamental fragmentation principles. The EI spectrum is predicted to be dominated by a base peak at m/z 187 resulting from alpha-cleavage, a hallmark of acetophenone derivatives. ESI analysis serves as a robust method for confirming the molecular weight via the protonated molecule at m/z 203. The protocols and predictive data presented in this guide offer a solid foundation for researchers to confidently identify and characterize this molecule, ensuring data integrity in drug development and chemical research applications.

References

-

ResearchGate. "Mass spectra of acetophenone in the molecular ion region." Available at: [Link]

-

University of Colorado Boulder. "Interpretation Mass spectral interpretation is not a trivial process." Available at: [Link]

-

Kéki, S., et al. "A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation." Mass Spectrometry Reviews, vol. 38, no. 1, 2019, pp. 3-26. Available at: [Link]

-

Michigan State University Department of Chemistry. "Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses." Available at: [Link]

-

Kagramanov, N. D., et al. "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups." Fluorine Notes, vol. 6, no. 139, 2021. Available at: [Link]

-

Gao, J., et al. "Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry." The Journal of Organic Chemistry, vol. 73, no. 11, 2008, pp. 4126-4134. Available at: [Link]

-

National Center for Biotechnology Information. "Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure." Available at: [Link]

-

Whitman College. "GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones." Available at: [Link]

-

ResearchGate. "Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS." Available at: [Link]

-

Kiontke, A., et al. "Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration." PLOS ONE, vol. 11, no. 9, 2016, e0163246. Available at: [Link]

-

Chad's Prep. "14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry." YouTube, 20 Sep. 2018. Available at: [Link]

-

University of Texas at El Paso. "MS Example Acetophenone (C8H8O): FM = 120." Available at: [Link]

-

Dobbie, R. C., and R. G. Cavell. "A Study of the Fragmentation of Trifluoromethylarsenic Compounds in the Mass Spectrometer." Inorganic Chemistry, vol. 6, no. 8, 1967, pp. 1450-1453. Available at: [Link]

-

National Center for Biotechnology Information. "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." Available at: [Link]

-

Chemistry LibreTexts. "19.2: Spectroscopy of Ketones and Aldehydes." Available at: [Link]

-

PubMed. "Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry." Available at: [Link]

-

PubChem. "2,2,2-Trifluoroacetophenone." Available at: [Link]

-

Chemistry LibreTexts. "12.3: Mass Spectrometry of Some Common Functional Groups." Available at: [Link]

-

ACS Publications. "On-Demand Mass Spectrometry Analysis by Miniature Mass Spectrometer." Available at: [Link]

-

YouTube. "Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry." Available at: [Link]

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Available at: [Link]

-

LookChem. "2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE." Available at: [Link]

Sources

- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. GCMS Section 6.11.3 [people.whitman.edu]

- 5. asdlib.org [asdlib.org]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Advantage of the Trifluoromethyl Group in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Trifluoromethyl Acetophenones

To the dedicated researcher, the elegance of a molecular scaffold lies not in its complexity, but in its potential. The acetophenone core, a simple aromatic ketone, is a ubiquitous starting point in synthetic chemistry. However, its true power in modern drug discovery is often unlocked through strategic modification. The introduction of a trifluoromethyl (CF₃) group is a prime example of such a strategic enhancement. This technical guide delves into the diverse biological activities of trifluoromethyl acetophenones (TFMAs), providing not just a summary of their effects but a deeper insight into the rationale for their investigation and the methodologies used to validate their potential.

The CF₃ group is not a mere substitution; it is a carefully chosen modulator of molecular properties. Its strong electron-withdrawing nature and high electronegativity fundamentally alter the electronic landscape of the parent molecule.[1] This modification enhances metabolic stability by blocking sites susceptible to oxidative metabolism and increases lipophilicity, which can improve membrane permeability and bioavailability.[1] These physicochemical alterations are the foundation upon which the diverse biological activities of TFMAs are built, making this class of compounds a fertile ground for the discovery of novel therapeutic agents.

This guide is structured to mirror a logical drug discovery workflow, from initial screening and characterization to the elucidation of underlying mechanisms, providing field-proven insights and actionable protocols for the discerning scientist.

Chapter 1: High-Throughput Screening and Identification of Lead Activities

The journey of a drug candidate begins with broad screening to identify promising biological activities. Trifluoromethyl acetophenone derivatives have demonstrated a remarkable breadth of action, consistently showing potential across multiple therapeutic areas. This initial phase is critical for identifying "hits"—compounds that exhibit a desired biological effect and warrant further investigation.

A generalized workflow for this initial screening phase is designed to efficiently test a library of TFMA derivatives against various biological systems. The primary goal is to identify and validate hits for more focused, in-depth studies.

Caption: High-level workflow for primary screening of a TFMA library.

Initial screenings have consistently revealed three primary areas of significant biological activity for TFMA derivatives: anticancer, anti-inflammatory, and antimicrobial.

Chapter 2: Characterization of Anticancer Activity

The proliferation of cancer cells is a complex process that offers multiple targets for therapeutic intervention. Several studies have highlighted that trifluoromethylated compounds, including acetophenone derivatives and related chalcones, exhibit potent cytotoxic effects against a range of cancer cell lines, including those of the breast, lung, colon, and prostate.[2][3]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which TFMA derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. For instance, novel α-trifluoromethyl chalcones have been shown to induce apoptosis in prostate cancer cells, including taxane-resistant variants.[4] This process is often accompanied by cell cycle arrest, where the compounds halt the progression of cancer cells through critical phases of division, such as the G2/M phase.[3]

The induction of apoptosis is a tightly regulated signaling cascade. While specific targets of TFMAs are still under investigation, the pathway generally involves the activation of a series of cysteine proteases known as caspases. This can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of executioner caspases, such as Caspase-3, leading to the systematic dismantling of the cell.

Caption: Inhibition of the COX pathway by TFMA derivatives.

Quantitative Data Summary

The potency of anti-inflammatory compounds targeting enzymes like COX is also measured by their IC₅₀ values.

| Compound Class/Derivative | Target Enzyme | IC₅₀ Value | Reference |

| Trifluoromethyl thioxanthene derivative (Compound 1) | COX-2 | 6.5 nM | [2] |

| Trifluoromethyl thioxanthene derivative (Compound 3) | COX-2 | 27.4 nM | [2] |

| Trifluoromethyl thioxanthene derivative (Compound 4) | COX-2 | 10.2 nM | [2] |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay quantitatively measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes. It provides a direct assessment of the compound's mechanism of action and its selectivity for the different isozymes.

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and the COX enzymes (human recombinant COX-1 and COX-2). Prepare the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and arachidonic acid solution.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.

-

Inhibitor Addition: Add various concentrations of the TFMA test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells. Include vehicle controls (DMSO). Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiating the Reaction: Add the colorimetric substrate (TMPD). Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Data Acquisition: Immediately begin reading the absorbance at 590 nm every minute for 10 minutes using a plate reader in kinetic mode. The rate of color development is proportional to the COX peroxidase activity.

-

Analysis: Calculate the initial reaction rates (V) for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value for both COX-1 and COX-2.

Chapter 4: Characterization of Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Trifluoromethyl ketones have been identified as potent antibacterial agents, particularly against Gram-positive bacteria. Their unique chemical properties make them interesting candidates for overcoming existing resistance mechanisms.

Mechanism of Action: Targeting Membrane Transport

While the precise targets are diverse, evidence suggests that one mode of action for trifluoromethyl ketones involves the disruption of membrane transporters. These transport systems are vital for bacterial survival, maintaining ionic gradients, nutrient uptake, and efflux of toxic substances. The inhibition of these systems can lead to a collapse of the proton motive force and ultimately, cell death. The synergistic effect observed when combining these ketones with efflux pump inhibitors like promethazine further supports the hypothesis that membrane transport is a key target.

Quantitative Data Summary

Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Escherichia coli | 64 | [5] |

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Bacillus cereus | 32 | [5] |

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Aspergillus niger | 64 | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent. [6][7]It is a cornerstone of antimicrobial susceptibility testing.

Methodology:

-

Inoculum Preparation: Culture the test microorganism (e.g., B. cereus) on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

-

Compound Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the TFMA compound in MHB. Typically, this is done by adding 50 µL of MHB to wells 2-12, adding 100 µL of the stock compound solution to well 1, and then transferring 50 µL serially from well 1 to 11.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. This halves the drug concentration in each well to the final desired test concentrations.

-

Controls: Include a sterility control well (MHB only) and a growth control well (MHB + inoculum, no drug).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). A colorimetric indicator like resazurin can be added to aid in the determination.

-

Validation: The sterility control should be clear, and the growth control should be turbid. These controls validate the results of the assay.

Conclusion and Future Perspectives

The trifluoromethyl acetophenone scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable capacity for potent and diverse biological activity. The strategic incorporation of the CF₃ group imparts favorable physicochemical properties that translate into significant anticancer, anti-inflammatory, and antimicrobial effects. The methodologies outlined in this guide provide a robust framework for researchers to not only screen and identify active TFMA derivatives but also to delve into their mechanisms of action with scientific rigor.

Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as advanced mechanistic studies to precisely identify the molecular targets of these promising compounds. As our understanding of the interplay between chemical structure and biological function deepens, trifluoromethyl acetophenones will undoubtedly continue to be a source of novel leads in the ongoing quest for next-generation therapeutics.

References

-

Al-Thiabat, M. G., Al-Masaeed, M., Al-Mahasneh, A., Al-Smadi, M., & Al-Zoubi, M. S. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 29(10), 2277. [Link]

-

Ferreira, R. J., Ferreira, M., & Paniagua-Solis, J. F. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(5), 629. [Link]

-

Glumac, M., & Vinković, T. (2024). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Metabolites, 14(5), 263. [Link]

-

Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28. [Link]

-

Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate. [Link]

- Beller, M., & Zapf, A. (2002). Process for the preparation of trifluoromethyl acetophenone.

-

Sashida, Y., et al. (2021). α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. Molecules, 26(9), 2774. [Link]

- Li, J., et al. (2012). Method for synthesizing trifluoromethyl acetophenone.

- Patel, H. R., et al. (2023). A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap).

-

Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]

-

Adan, A., et al. (2016). In vitro assays and techniques utilized in anticancer drug discovery. Expert Opinion on Drug Discovery, 11(10), 991-1010. [Link]

-

Földesi, A., et al. (1998). Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. Acta Microbiologica et Immunologica Hungarica, 45(3-4), 387-396. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Jakupovic, J., et al. (1988). Anti-inflammatory Activity of Acetophenones From Ophryosporus Axilliflorus. Planta Medica, 54(6), 552. [Link]

-

Horinaka, M., et al. (2021). Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells. In Vivo, 35(5), 2631-2637. [Link]

-

Woah. (2013). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

bioMérieux. (2021). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux. [Link]

-

Dąbrowski, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 834. [Link]

-

Calpena, A. C., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(8), 1563. [Link]

-

Singh, R. K., et al. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues [mdpi.com]

- 3. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 5. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. woah.org [woah.org]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Acetophenones for Drug Development Professionals

Introduction

Acetophenone, the simplest aromatic ketone, represents a fundamental scaffold in medicinal chemistry and drug discovery. Its derivatives are found in a wide array of pharmacologically active compounds, from anti-inflammatory agents to central nervous system drugs.[1][2] The journey from a simple acetophenone core to a potent and effective drug molecule is a meticulous process of molecular engineering. Central to this process is the strategic selection and placement of substituents on the aromatic ring to fine-tune the molecule's physicochemical properties.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere catalog of properties to provide a deeper understanding of the causal relationships between chemical structure and physicochemical behavior in substituted acetophenones. We will explore the electronic effects of substituents and their profound impact on acidity, basicity, lipophilicity, and solubility. Furthermore, this guide provides detailed experimental protocols for the determination of key physicochemical parameters, empowering researchers to generate robust and reliable data in their own laboratories. By understanding and controlling these properties, scientists can rationally design acetophenone derivatives with optimized pharmacokinetic and pharmacodynamic profiles, ultimately accelerating the drug development process.

The Language of Substituents: Electronic Effects and the Hammett Equation

The addition of a substituent to the acetophenone ring fundamentally alters the electron distribution within the molecule, thereby influencing its reactivity and intrinsic properties. These alterations are primarily governed by two mechanisms: inductive and resonance effects.

-

Inductive Effects: These are transmitted through the sigma (σ) bond framework and are a consequence of the electronegativity difference between the substituent and the aromatic ring. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, pull electron density away from the ring, while electron-donating groups (EDGs), like alkyl (-CH₃) or methoxy (-OCH₃) groups, push electron density into the ring.[3][4]

-

Resonance Effects: These occur through the pi (π) system and involve the delocalization of electrons. Substituents with lone pairs (e.g., -OH, -NH₂) or double bonds can donate or withdraw electron density via resonance, significantly impacting the charge distribution, particularly at the ortho and para positions.

To quantify the electronic influence of various substituents, the Hammett equation provides a powerful linear free-energy relationship.[5] It relates the reaction rates or equilibrium constants of substituted aromatic compounds to a standard reaction. The equation is expressed as:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

-

K or k is the equilibrium constant or reaction rate for the substituted compound.

-

K₀ or k₀ is the value for the unsubstituted compound.

-

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[5]

-

ρ (rho) is the reaction constant , which is characteristic of the reaction itself and its sensitivity to electronic effects.[5]

Below is a diagram illustrating the influence of electron-donating and electron-withdrawing groups on the acetophenone core, followed by a table of Hammett constants for common substituents.

Caption: Electronic effects of substituents on the acetophenone core.

Table 1: Hammett Constants (σ) for Common Substituents in the meta and para Positions

| Substituent | σ_meta | σ_para |

| -NH₂ | -0.16 | -0.66 |

| -OH | +0.12 | -0.37 |

| -OCH₃ | +0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -F | +0.34 | +0.06 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -CN | +0.56 | +0.66 |

| -NO₂ | +0.71 | +0.78 |

Acidity and Basicity: The Role of pKa

The pKa values of a drug molecule are critical as they dictate its ionization state at a given pH, which in turn influences its solubility, permeability, and target binding. Substituted acetophenones have two key ionizable sites:

-

The α-protons: The protons on the methyl group adjacent to the carbonyl are weakly acidic due to the resonance stabilization of the resulting enolate anion.

-

The carbonyl oxygen: The lone pairs on the carbonyl oxygen give it basic properties, allowing it to be protonated under acidic conditions.

The electronic nature of the ring substituents significantly modulates both of these pKa values. Electron-withdrawing groups on the aromatic ring stabilize the negative charge of the enolate, thereby increasing the acidity of the α-protons (lowering the pKa).[3] Conversely, electron-donating groups destabilize the enolate and decrease the acidity of the α-protons (increasing the pKa). The basicity of the carbonyl oxygen is also affected; EWGs withdraw electron density, making the oxygen less basic, while EDGs increase electron density, making it more basic.

Table 2: Experimentally Determined pKa Values for the α-Protons of Substituted Acetophenones in Aqueous Solution

| Substituent (para) | pKa |

| -OCH₃ | 19.0 |

| -H | 18.4 |

| -F | 18.5 |

| -Cl | 18.1 |

| -Br | 18.0 |

| -NO₂ | 16.7 |

| -N(CH₃)₃⁺ | 17.1 |

Source: Data compiled from the Canadian Journal of Chemistry.[6]

Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometry

This protocol outlines a reliable method for determining the pKa of a substituted acetophenone by monitoring the change in its UV-Vis absorbance as a function of pH. This method is suitable for compounds where the protonated and deprotonated species have distinct absorption spectra.[7]

Materials:

-

Substituted acetophenone of interest

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Calibrated pH meter

-

A series of buffer solutions covering a wide pH range (e.g., citrate, phosphate, borate buffers)

-

Concentrated HCl and NaOH for pH adjustment

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the acetophenone derivative in a suitable solvent (e.g., methanol or DMSO) to ensure solubility.

-

Preparation of Sample Solutions: For each buffer solution, prepare a sample by diluting a small, precise volume of the stock solution into the buffer. The final concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU). The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the pH and pKa.

-

pH Measurement: Accurately measure the pH of each final sample solution using a calibrated pH meter.

-

UV-Vis Spectral Acquisition:

-

Record the UV-Vis spectrum of each sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorbance difference (λ_max_diff) between the fully protonated and fully deprotonated forms of the compound.

-

-

Data Analysis:

-

At λ_max_diff, plot the measured absorbance versus the pH of each solution.

-

The resulting data should form a sigmoidal curve.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values of the curve. This can be determined from the inflection point of the sigmoid.

-

Alternatively, the data can be fitted to the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]) where [A⁻] and [HA] are the concentrations of the deprotonated and protonated species, respectively, which can be calculated from the absorbance values.

-

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Lipophilicity: A Key Determinant of Drug-Like Properties

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property in drug development.[8][9] It profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[9] The most common measure of lipophilicity is the partition coefficient (P), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[10] It is usually expressed as its logarithm, logP .

For ionizable compounds like many acetophenone derivatives, the distribution coefficient (logD ) is often more relevant, as it is the log of the partition coefficient at a specific pH (e.g., physiological pH 7.4).[11]

Substituents play a predictable role in modifying the lipophilicity of acetophenones. Generally:

-

Hydrophobic/non-polar substituents (e.g., alkyl groups, halogens) increase logP.

-

Hydrophilic/polar substituents (e.g., -OH, -NH₂, -COOH) decrease logP.

Table 3: Predicted logP Values for Representative Substituted Acetophenones

| Substituent (para) | Predicted logP |

| -NH₂ | 1.05 |

| -OH | 1.35 |

| -H | 1.58[1] |

| -CH₃ | 2.05 |

| -Cl | 2.21 |

| -NO₂ | 1.63 |

Source: Predicted values from chemical property databases. Actual experimental values may vary.

Experimental Protocol: Determination of logP by Reversed-Phase HPLC

The shake-flask method is the traditional way to measure logP, but it can be time-consuming and require significant amounts of material. Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and efficient alternative for determining logP values for a series of related compounds.[12][13] The method is based on the correlation between a compound's retention time on a non-polar stationary phase and its logP value.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

A set of standard compounds with known logP values that bracket the expected range of the test compounds.

-

Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

-

Test substituted acetophenones.

Procedure:

-

Preparation of Standards and Samples: Prepare stock solutions of the standard compounds and the test acetophenones in a suitable solvent (e.g., the mobile phase).

-

HPLC Analysis:

-

Equilibrate the C18 column with the chosen mobile phase composition (isocratic elution).

-

Inject each standard and test compound onto the column and record the chromatogram.

-

Determine the retention time (t_R) for each compound.

-

Measure the column dead time (t₀), which is the retention time of a non-retained compound (e.g., uracil).

-

-

Calculation of the Retention Factor (k):

-

For each compound, calculate the retention factor (k) using the formula: k = (t_R - t₀) / t₀

-

-

Generation of a Calibration Curve:

-

Plot the log(k) values of the standard compounds against their known logP values.

-

Perform a linear regression analysis on this data to obtain a calibration curve. The equation will be in the form: logP = m * log(k) + c where 'm' is the slope and 'c' is the y-intercept.

-

-

Determination of logP for Test Compounds:

-

Using the log(k) values calculated for the test acetophenones, interpolate their logP values from the calibration curve using the regression equation.

-

Caption: Workflow for logP determination using RP-HPLC.

The Role of Solubility in Drug Efficacy

For a drug to be absorbed, particularly after oral administration, it must first dissolve in the gastrointestinal fluids.[9] Therefore, adequate aqueous solubility is a prerequisite for bioavailability. The solubility of a crystalline solid like many acetophenone derivatives is governed by a balance between two main factors:

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the molecules together in the crystal lattice. Stronger interactions lead to lower solubility.

-

Solvation Energy: The energy released when the molecule is solvated by water molecules.

Substituents can influence both of these factors. For instance, polar substituents that can participate in hydrogen bonding (e.g., -OH, -NH₂) can increase solvation energy and potentially improve solubility. However, these same groups can also lead to strong intermolecular interactions in the crystal lattice, which would decrease solubility. The overall effect is often a complex interplay of these competing factors.

Integrating Physicochemical Properties for Rational Drug Design: A QSAR Perspective

The true power of understanding these individual physicochemical properties lies in their integration into a holistic drug design strategy. By systematically varying substituents on the acetophenone scaffold and measuring the resulting changes in pKa, logP, and solubility, researchers can build a comprehensive picture of the structure-property relationships.

This approach is the foundation of Quantitative Structure-Activity Relationship (QSAR) modeling.[14][15] QSAR is a computational technique that attempts to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activity.[15]

The physicochemical properties discussed in this guide—quantified by parameters like σ, pKa, and logP—serve as descriptors in a QSAR model. A typical QSAR workflow involves:

-

Synthesizing a series of substituted acetophenone analogs.

-

Measuring their biological activity (e.g., IC₅₀ against a target enzyme).

-

Determining their key physicochemical properties (pKa, logP, etc.).

-

Using statistical methods to build a mathematical model that relates the descriptors to the biological activity.

A successful QSAR model can then be used to predict the activity of virtual, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing, thereby saving significant time and resources.

Caption: Conceptual workflow of a QSAR study.

Conclusion

The substituted acetophenone framework is a versatile and valuable starting point for drug discovery. However, success is contingent upon a deep and quantitative understanding of how substituents dictate the molecule's fundamental physicochemical properties. By leveraging the principles of electronic effects, acidity, lipophilicity, and solubility, and by employing robust experimental methods to quantify these parameters, drug development professionals can move beyond trial-and-error and embrace a more rational, data-driven approach to molecular design. The integration of this knowledge into QSAR models further enhances the efficiency of the drug discovery pipeline, ultimately paving the way for the development of safer and more effective medicines.

References

-

Falcone, E., et al. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(14), 5478. [Link]

-

Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetophenone. Retrieved from [Link]

-

Nuñez, S., et al. (2009). Substituent effects in the Baeyer-Villiger reaction of acetophenones: a theoretical study. Journal of Physical Organic Chemistry, 22(8), 747-754. [Link]

-

Guthrie, J. P., & Cossar, J. (1986). pKa values for substituted acetophenones: Values determined by study of rates of halogenation. Canadian Journal of Chemistry, 64(6), 1250-1262. [Link]

-

Otsuka, I., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4581-4590. [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

-

Yang, G. F., et al. (2006). Development of quantitative structure-activity relationships and its application in rational drug design. Current Pharmaceutical Design, 12(35), 4531-4544. [Link]

-

Cisneros-Zevallos, L., & Jacobo-Velázquez, D. A. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. Molecules, 24(8), 1547. [Link]

-

Dougnon, T. V., & Ito, M. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry of Natural Compounds, 60(1), 1-23. [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

Stothers, J. B., & Lauterbur, P. C. (1965). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(12), 3477-3486. [Link]

-

Oh, E., et al. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Archives of Pharmacal Research, 31(2), 169-174. [Link]

-

Guthrie, J. P., & Cossar, J. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163. [Link]

-

Lobo, S. (2015). Lipophilicity Indices for Drug Development. ResearchGate. [Link]

-

Fikri, K., et al. (2012). Values of logP and logk for the Test Compounds Used in This Study. ResearchGate. [Link]

-

Bordwell, F. G., & Cornforth, F. J. (1978). Application of the Hammett Equation to Equilibrium Acidities of Meta-and Para-Substituted Acetophenones. The Journal of Organic Chemistry, 43(9), 1763-1765. [Link]

-

Badal, M. M. R., & Mishima, M. (2009). Gas-Phase Acidities of Acetophenone Oximes. Substituent Effect and Solvent Effects. Bulletin of the Chemical Society of Japan, 82(12), 1539-1545. [Link]

-

ResearchGate. (n.d.). UV-vis spectra of (a) acetophenone substrate before catalysis, and (b) 1-phenyl ethanol after the product is formed. Retrieved from [Link]

-

Yang, G. F. (2006). Development of Quantitative Structure-Activity Relationships and Its Application in Rational Drug Design. ResearchGate. [Link]

-

Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity. Retrieved from [Link]

-

YouTube. (2024). QSAR Analysis (Quantitative Structure Activity Relationship) Using MOE. Retrieved from [Link]

-

University of North Texas. (n.d.). The ultraviolet absorption spectra of some substituted acetophenones. Retrieved from [Link]

-

Dalal Institute. (n.d.). Substituent and Reaction Constants. Retrieved from [Link]

-

McAlduff, E. J. (1980). Photoelectron spectra of substituted acetophenones. Correlations with reactivity. Canadian Journal of Chemistry, 58(6), 622-627. [Link]

-

Liang, C., & Lian, H. Z. (2009). A High-Throughput Method for Lipophilicity Measurement. ASSAY and Drug Development Technologies, 7(4), 360-370. [Link]

-

Ali, A. (2017). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Retrieved from [Link]

-

Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. Molecules, 16(12), 10147-10177. [Link]

-

OpenStax. (2023). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

-

AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Novak, M. and Loudon, G.M. (1977) The pKa of acetophenone in aqueous solution. Journal of Organic Chemistry, 42, 2494-2498. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

University of Illinois Springfield. (n.d.). Aromatic Electrophilic Substitution Substituted Benzene Rings. Retrieved from [Link]

-

Fiveable. (n.d.). Quantitative structure-activity relationships (QSAR). Retrieved from [Link]

-

Bergström, C. A. S., & Yazdanian, M. (2016). Lipophilicity in Drug Development: Too Much or Not Enough?. The AAPS Journal, 18(5), 1095-1100. [Link]

-

ResearchGate. (n.d.). Synthesis of Functionalized Acetophenone. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Electro-conversion of cumene into acetophenone using boron-doped diamond electrodes Characterization data. Retrieved from [Link]

-

YouTube. (2020). Effect of Substituents on EAS Reactions - Part III. Retrieved from [Link]

-

ResearchGate. (n.d.). The application of the Hammett equation to ortho-substituted benzene reaction series. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

YouTube. (2021). logP (Partition Coefficient) and Lipid Solubility of Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Range of validity of the Hammett equation: acidity of substituted ethynylbenzenes. Retrieved from [Link]

-

YouTube. (2021). Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs. Retrieved from [Link]

Sources

- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.ualberta.ca [chem.ualberta.ca]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. researchgate.net [researchgate.net]

- 9. azolifesciences.com [azolifesciences.com]

- 10. acdlabs.com [acdlabs.com]

- 11. emerypharma.com [emerypharma.com]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of quantitative structure-activity relationships and its application in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fiveable.me [fiveable.me]

Methodological & Application

Application Notes & Protocols: 2'-Methyl-5'-(trifluoromethyl)acetophenone as a Strategic Building Block for the Synthesis of Bioactive Molecules

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the applications and detailed protocols for utilizing 2'-Methyl-5'-(trifluoromethyl)acetophenone as a pivotal building block in organic synthesis. The unique substitution pattern of this acetophenone derivative, featuring a sterically accessible methyl group and a lipophilic, metabolically stable trifluoromethyl group, renders it an invaluable precursor for a range of pharmacologically relevant scaffolds.[1][2][3] This document elucidates the underlying chemical principles and provides validated, step-by-step protocols for its use in constructing complex heterocyclic systems, with a primary focus on the synthesis of pyrazole-based COX-2 inhibitors and its broader potential in the development of kinase inhibitors.

Introduction: The Strategic Advantage of 2'-Methyl-5'-(trifluoromethyl)acetophenone

2'-Methyl-5'-(trifluoromethyl)acetophenone is an aromatic ketone that has gained significant traction as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its utility stems from the synergistic effects of its substituents on the phenyl ring. The trifluoromethyl (CF3) group is a well-established bioisostere for groups like chlorine and methyl, and its incorporation into drug candidates can significantly enhance properties such as metabolic stability, membrane permeability, and binding affinity.[1][2][3] The methyl group, in the ortho position to the acetyl group, can influence the conformation of resulting molecules and provide a handle for further functionalization.

This guide will focus on the most prominent application of this building block: its role in the synthesis of substituted pyrazoles, a core motif in numerous approved drugs and clinical candidates.[4] We will explore the chemical logic behind the synthetic transformations and provide robust protocols that can be readily implemented in a laboratory setting.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its effective use.

| Property | Value | Source |

| CAS Number | 1822657-03-3 | [5] |

| Molecular Formula | C₁₀H₉F₃O | [5] |

| Molecular Weight | 202.17 g/mol | [5] |

| Appearance | Off-white crystalline powder | [3] |

| Purity | ≥98.0% | [3] |

Core Application: Synthesis of Substituted Pyrazoles via Claisen-Knorr Condensation

A cornerstone application of 2'-Methyl-5'-(trifluoromethyl)acetophenone is in the construction of 1,5-diarylpyrazoles. This is typically achieved through a two-step sequence: a Claisen condensation to form a 1,3-dicarbonyl intermediate, followed by a Knorr-type cyclocondensation with a hydrazine derivative.[6] This pathway is famously employed in the industrial synthesis of Celecoxib, a selective COX-2 inhibitor.[6][7][8]

Workflow Overview

The overall synthetic strategy is a robust and highly modular approach to creating a diverse library of pyrazole derivatives.

Caption: General workflow for pyrazole synthesis.

Detailed Experimental Protocols

The following protocols are presented with an emphasis on the rationale behind each step, ensuring both reproducibility and a deeper understanding of the reaction mechanics.

Protocol 1: Synthesis of 1-(2-Methyl-5-(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione (Intermediate 1)

This procedure details the Claisen condensation of the starting acetophenone with ethyl trifluoroacetate. The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile.

Rationale: A strong base is required to deprotonate the α-carbon of the acetophenone, initiating the condensation. Sodium methoxide is a common and effective choice. The subsequent acidic workup quenches the reaction and protonates the resulting dione.

Materials:

-

2'-Methyl-5'-(trifluoromethyl)acetophenone (1.0 eq)

-

Ethyl trifluoroacetate (1.2 eq)

-

Sodium methoxide (1.2 eq)

-

Toluene (or other suitable aprotic solvent)

-

1 M Hydrochloric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.2 eq) and anhydrous toluene.

-

Addition of Reactants: Dissolve 2'-Methyl-5'-(trifluoromethyl)acetophenone (1.0 eq) and ethyl trifluoroacetate (1.2 eq) in toluene. Add this solution dropwise to the stirred suspension of sodium methoxide at room temperature over 30 minutes.

-

Reaction: Stir the reaction mixture at 60-65 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by adding 1 M HCl until the pH is acidic.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1,3-dione intermediate. This intermediate is often used in the next step without further purification.

| Parameter | Value |

| Typical Yield | 90-95% (crude) |

| Appearance | Yellow to orange oil/solid |

Protocol 2: Synthesis of the Pyrazole Core (e.g., Celecoxib Analogue)

This protocol describes the cyclocondensation of the 1,3-dione intermediate with a substituted hydrazine to form the final pyrazole product.

Rationale: The reaction is a classic example of the Knorr pyrazole synthesis.[4] The more electrophilic carbonyl (adjacent to the CF3 group) is preferentially attacked by one nitrogen of the hydrazine, while the other nitrogen attacks the second carbonyl, leading to cyclization and dehydration to form the aromatic pyrazole ring. An acidic or alcoholic medium facilitates the reaction.

Caption: Simplified mechanism of pyrazole formation.

Materials:

-

1-(2-Methyl-5-(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione (Intermediate 1, 1.0 eq)

-

4-Hydrazinylbenzenesulfonamide hydrochloride (or other hydrazine, 1.0 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the crude 1,3-dione intermediate (1.0 eq) in ethanol.

-

Addition of Hydrazine: Add 4-hydrazinylbenzenesulfonamide hydrochloride (1.0 eq) and a catalytic amount of glacial acetic acid to the solution.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 8-12 hours. Monitor the reaction by TLC.

-

Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to promote crystallization.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove impurities.

-

Drying: Dry the product under vacuum to obtain the final pyrazole derivative. Further purification can be achieved by recrystallization if necessary.

| Parameter | Value |

| Typical Yield | 75-85% |

| Purity (after recrystallization) | >99% |

Broader Applications in Medicinal Chemistry: Kinase Inhibitors

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in the core of kinase inhibitors.[9] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[10][11]

The pyrazole core derived from 2'-Methyl-5'-(trifluoromethyl)acetophenone can be readily elaborated to target the ATP-binding site of various kinases. The trifluoromethyl group can form favorable interactions within the binding pocket, enhancing potency and selectivity, while the substituted phenyl ring can be modified to occupy different regions of the kinase active site.[9]

Caption: Pyrazole inhibitor in a kinase ATP pocket.

The synthetic accessibility of these pyrazoles allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the discovery of novel and potent kinase inhibitors for various therapeutic targets.[10][12]

Conclusion

2'-Methyl-5'-(trifluoromethyl)acetophenone is a highly valuable and versatile building block for modern organic and medicinal chemistry. Its unique electronic and steric properties make it an ideal starting material for the efficient synthesis of complex, biologically active molecules. The protocols detailed herein for the construction of substituted pyrazoles provide a reliable and scalable foundation for both academic research and industrial drug discovery programs. The demonstrated utility in synthesizing known active pharmaceutical ingredients, coupled with the potential for creating novel kinase inhibitors, underscores the strategic importance of this key intermediate.

References

- Heravi, M. M., et al. (2025).

-

Movassaghi, M., et al. (2021). Synthesis of Celecoxib, Mavacoxib, SC-560, Fluxapyroxad, and Bixafen Enabled by Continuous Flow Reaction Modules. ResearchGate. [Link]

-

Reddy, P. P., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. Pharmaffiliates. [Link]

- Google Patents. (2012). CN102391184A - Synthesis method of celecoxib.

-

Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]

-

GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]

-

PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-207. [Link]

-

ResearchGate. (2013). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. ResearchGate. [Link]

- Google Patents. (n.d.). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.

-

Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173-9200. [Link]

-

National Institutes of Health. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health. [Link]

-

NIST. (n.d.). 2'-(Trifluoromethyl)acetophenone. NIST WebBook. [Link]

-

PubMed Central. (n.d.). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. PubMed Central. [Link]

-

OJS UMMADA. (n.d.). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA. [Link]

-

Pharmaffiliates. (n.d.). The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis. Pharmaffiliates. [Link]

Sources

- 1. scilit.com [scilit.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. guidechem.com [guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. zenodo.org [zenodo.org]

- 8. nbinno.com [nbinno.com]

- 9. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Side reactions in the synthesis of 2'-Methyl-5'-(trifluoromethyl)acetophenone

An In-depth Guide to Overcoming Side Reactions in the Synthesis of 2'-Methyl-5'-(trifluoromethyl)acetophenone

From the Desk of a Senior Application Scientist

Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2'-Methyl-5'-(trifluoromethyl)acetophenone. This key intermediate presents unique challenges primarily due to the competing electronic effects of the methyl and trifluoromethyl groups on the aromatic ring. Our goal is to move beyond mere procedural steps and delve into the causality of common issues, providing you with the insights needed to troubleshoot and optimize your synthesis effectively.

The most common and industrially relevant pathway to this molecule is the Friedel-Crafts acylation of 4-(trifluoromethyl)toluene. This guide will focus on anticipating and resolving the side reactions inherent to this process.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The reaction involves the electrophilic aromatic substitution of 4-(trifluoromethyl)toluene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

Caption: General workflow for Friedel-Crafts acylation.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and a clear, actionable solution.

Q1: My reaction has stalled. I'm observing very low conversion of my starting material. What is the primary cause?

A1: This is the most frequently reported issue and almost always points to one of two root causes: catalyst deactivation or insufficient substrate reactivity.

-

Cause 1: Catalyst Deactivation by Moisture The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely hygroscopic. Any trace of water in your reagents, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive.[1] This is the first and most critical parameter to verify.

-

Cause 2: Substrate Deactivation & Catalyst Sequestration Your substrate, 4-(trifluoromethyl)toluene, is electronically challenging. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack.[2][3] Furthermore, the ketone product forms a stable complex with the Lewis acid catalyst.[1] This complexation removes the catalyst from the reaction cycle, meaning that a full stoichiometric equivalent (or even a slight excess) of AlCl₃ is required relative to the acylating agent, not a catalytic amount.[4]

Troubleshooting Workflow:

Caption: Stepwise troubleshooting for low reaction conversion.

Q2: My main impurity is an isomer. How can I improve the regioselectivity to favor the desired 2'-Methyl product?

A2: This is a classic regioselectivity challenge arising from competing directing effects. The methyl group (-CH₃) is an activating ortho-, para-director, while the trifluoromethyl (-CF₃) group is a deactivating meta-director.

-

Desired Product: Acylation occurs ortho to the activating methyl group and meta to the deactivating trifluoromethyl group. This is the electronically favored position for electrophilic attack.

-

Potential Side Product: The primary regioisomeric byproduct would be 3'-Methyl-6'-(trifluoromethyl)acetophenone, where acylation occurs meta to the methyl group and ortho to the trifluoromethyl group. This is generally disfavored due to steric hindrance and the deactivating nature of the adjacent -CF₃ group.

Caption: Competing pathways for acylation.

Optimization Strategies:

Controlling regioselectivity often comes down to managing steric effects and reaction kinetics.

| Parameter | Recommendation | Rationale |

| Temperature | Maintain low temperature (0°C to 5°C) during addition. | Lower temperatures favor the kinetically controlled product, which is typically the less sterically hindered ortho-to-methyl product. Higher temperatures can provide the energy to overcome the activation barrier for the formation of the more hindered isomer. |

| Lewis Acid | Use AlCl₃. | Bulkier Lewis acids can sometimes be used to enhance steric hindrance and favor substitution at less crowded positions, but for this substrate, the electronic factors are dominant. AlCl₃ provides a good balance of activity and selectivity. |

| Solvent | Use a non-coordinating solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). | These solvents effectively solvate the intermediates without strongly coordinating to the Lewis acid, which could alter its steric bulk and reactivity. |

Q3: My crude product appears to be a dark, oily tar after quenching. How can I ensure a cleaner workup and purification?

A3: A difficult workup often results from improper quenching of the reaction mixture. The aluminum chloride-ketone complex must be fully hydrolyzed to liberate the product.

Recommended Workup and Purification Protocol:

-

Quenching: Cool the reaction vessel in an ice-water bath. Very slowly and carefully, pour the reaction mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid (HCl). The acid is crucial for protonating the aluminum alkoxide complex, ensuring its complete decomposition and preventing the formation of aluminum hydroxide gels which can trap the product.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

-

Washing: Combine the organic layers. Wash sequentially with:

-

Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

-

Water.

-

Brine (saturated NaCl solution) to aid in drying.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil is typically purified by one of two methods:

-

Vacuum Distillation: If the product is thermally stable, this is an effective method for large-scale purification.

-

Silica Gel Column Chromatography: Use a gradient of ethyl acetate in hexanes. The less polar starting material will elute first, followed by the more polar ketone product.

-

Experimental Protocols

Protocol 1: Synthesis of 2'-Methyl-5'-(trifluoromethyl)acetophenone

Materials:

-

4-(Trifluoromethyl)toluene

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a thermometer.

-

Charge the flask with anhydrous DCM and anhydrous aluminum chloride (1.2 equivalents). Cool the suspension to 0°C in an ice bath.

-

Add acetyl chloride (1.1 equivalents) dropwise to the AlCl₃ suspension while maintaining the temperature between 0-5°C. Stir for 15 minutes to allow for the formation of the acylium ion complex.

-

Dissolve 4-(trifluoromethyl)toluene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

-

Add the substrate solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour.

-

Monitor the reaction progress by TLC or GC analysis. If the reaction is sluggish, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

References

-

Friedel-Crafts Acylation Mechanism and Limitations: Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Online] Available at: [Link]2]

-

Deactivation of Aromatic Rings: Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Online] Available at: [Link]]

-

Reactivity in Friedel-Crafts Reactions: Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Online] Available at: [Link]3]

-

Advantages of Acylation over Alkylation: Organic Chemistry Portal. Friedel-Crafts Acylation. [Online] Available at: [Link]4]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Elucidating and Validating the Mechanism of Action of 2'-Methyl-5'-(trifluoromethyl)acetophenone Derivatives

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to move from a novel compound with unknown biological activity to a validated mechanism of action (MoA). We will use the hypothetical molecule, 2'-Methyl-5'-(trifluoromethyl)acetophenone Derivative 'Compound-A', as our case study. Acetophenone derivatives have been noted for a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties, making them a promising class for therapeutic development.[1][2][3] However, for any novel derivative, a rigorous and unbiased validation of its MoA is paramount.

This document eschews a rigid template. Instead, it presents a logical, multi-phase experimental cascade. Each phase is designed to build upon the last, progressively narrowing the focus from broad, unbiased target identification to the validation of a specific molecular interaction and its functional cellular consequences. The causality behind each experimental choice is explained, and every protocol is designed to be a self-validating system through the use of orthogonal methods.

Phase 1: Unbiased Target Identification - Casting a Wide Net

The primary challenge with a novel compound is the absence of a known biological target. Therefore, our initial approach must be unbiased to avoid premature and potentially incorrect hypotheses. The goal is to identify a list of potential protein interactors directly within a complex biological system. We will compare two powerful, industry-standard techniques.

Approach 1.1: Affinity-Based Chemoproteomics

This classical method involves immobilizing the small molecule to "fish" for its binding partners in a cell lysate.[4][5][6][7] It remains a cornerstone of target identification.[6] The core principle is to conjugate your small molecule to a solid support (like agarose beads) and incubate it with a cellular protein extract.[4] Proteins that bind to the compound are "pulled down," separated from the mixture, and identified via mass spectrometry.[4]